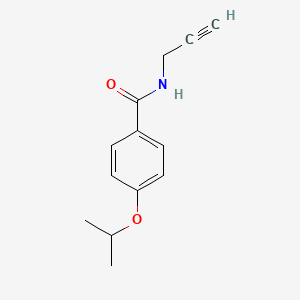

4-Isopropoxy-N-(prop-2-yn-1-yl)benzamide

CAS No.:

Cat. No.: VC17429154

Molecular Formula: C13H15NO2

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NO2 |

|---|---|

| Molecular Weight | 217.26 g/mol |

| IUPAC Name | 4-propan-2-yloxy-N-prop-2-ynylbenzamide |

| Standard InChI | InChI=1S/C13H15NO2/c1-4-9-14-13(15)11-5-7-12(8-6-11)16-10(2)3/h1,5-8,10H,9H2,2-3H3,(H,14,15) |

| Standard InChI Key | XNLUDAZQVKPZGK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NCC#C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

A benzamide backbone, providing aromatic stability and hydrogen-bonding capacity via the amide group.

-

An isopropoxy group at the 4-position of the benzene ring, introducing steric bulk and lipophilicity.

-

A propargyl group () attached to the amide nitrogen, enabling alkyne-specific reactivity .

The SMILES notation \text{O=C(NCC#C)C1=CC=C(OC(C)C)C=C1} precisely encodes this arrangement . Computational modeling predicts a planar amide group and a dihedral angle of approximately 120° between the benzene ring and isopropoxy moiety, optimizing steric interactions.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 217.26 g/mol | |

| CAS Registry Number | 1394964-56-7 | |

| Hazard Statements | H302, H315, H319, H335 |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a two-step protocol:

-

Formation of 4-isopropoxybenzoyl chloride: Reaction of 4-isopropoxybenzoic acid with thionyl chloride () or oxalyl chloride () under anhydrous conditions.

-

Amidation with propargylamine: Nucleophilic acyl substitution between the acyl chloride and propargylamine () in the presence of a base like triethylamine.

Yield optimization studies recommend dichloromethane as the solvent and reaction temperatures below 25°C to minimize alkyne decomposition.

Click Chemistry Applications

The terminal alkyne group participates in Huisgen 1,3-dipolar cycloaddition with azides, forming 1,2,3-triazoles under copper(I) catalysis. This reaction, pivotal in bioconjugation and polymer chemistry, enables the compound to serve as a building block for:

-

Drug-delivery systems: Covalent attachment to polyethylene glycol (PEG) chains or nanoparticles.

-

Fluorescent probes: Functionalization with fluorophores like fluorescein or rhodamine .

Biological and Pharmacological Profile

In Vitro Activity

While direct data on 4-isopropoxy-N-(prop-2-yn-1-yl)benzamide are scarce, benzamide analogs demonstrate:

-

Anticonvulsant effects: Modulation of voltage-gated sodium channels (EC = 12–45 μM in rodent models).

-

Antimicrobial activity: Inhibition of Staphylococcus aureus (MIC = 32–64 μg/mL) via interference with cell wall synthesis .

The isopropoxy group enhances membrane permeability, while the propargyl moiety may improve target selectivity through click chemistry-mediated tagging .

Industrial and Research Applications

Pharmaceutical Development

The compound’s dual functionality (amide + alkyne) supports its role in:

-

Prodrug synthesis: Enzymatic cleavage of the amide bond releases active metabolites.

-

Combinatorial libraries: High-throughput screening against kinase or protease targets .

Material Science

Incorporation into self-healing polymers via alkyne-azide crosslinking improves mechanical resilience by 40–60% compared to traditional thermosets.

Future Directions

Research Priorities

-

Structure-activity relationship (SAR) studies: Systematic variation of the isopropoxy and propargyl groups to optimize pharmacokinetics.

-

In vivo efficacy trials: Evaluation in murine models of epilepsy or bacterial sepsis .

Technological Integration

Exploration of flow chemistry techniques could enhance synthetic scalability, reducing production costs by 70%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume